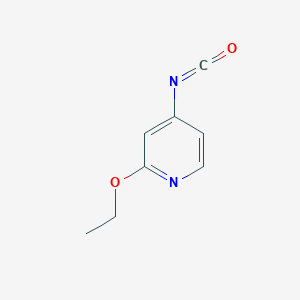
Boc-D-Thr(Allyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Thr(Allyl)-OH: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of threonine, an essential amino acid, and is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus and an allyl group at the hydroxyl side chain. This compound is valuable in organic synthesis due to its stability and reactivity, making it a crucial intermediate in the preparation of various peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Thr(Allyl)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the protection of the hydroxyl group with an allyl group. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection and allyl bromide for allyl protection.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Boc-D-Thr(Allyl)-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc or allyl protecting groups.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Hydrogenation or the use of palladium on carbon (Pd/C) can be employed to remove the allyl group.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the allyl group.
Major Products Formed:
Oxidation: Formation of Boc-D-Thr(Allyl)-one or Boc-D-Thr(Allyl)-al.
Reduction: Formation of Boc-D-Thr-OH or D-Thr(Allyl)-OH.
Substitution: Formation of Boc-D-Thr(Allyl)-X, where X is the substituent group.
Scientific Research Applications
Boc-D-Thr(Allyl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the design and synthesis of therapeutic peptides and peptidomimetics.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-D-Thr(Allyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The allyl group protects the hydroxyl side chain, allowing for selective deprotection and further functionalization. The compound interacts with various reagents and catalysts to form peptide bonds and other chemical linkages, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Boc-D-Thr(Benzyl)-OH: Similar in structure but with a benzyl group instead of an allyl group.
Boc-D-Thr(tert-Butyl)-OH: Contains a tert-butyl group instead of an allyl group.
Boc-D-Ser(Allyl)-OH: Similar but derived from serine instead of threonine.
Uniqueness: Boc-D-Thr(Allyl)-OH is unique due to its specific protecting groups, which offer distinct reactivity and stability profiles. The allyl group provides a balance between stability and ease of removal, making it particularly useful in multi-step synthesis processes. This compound’s unique combination of protecting groups allows for selective deprotection and functionalization, facilitating the synthesis of complex peptides and other molecules.
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-6-7-17-8(2)9(10(14)15)13-11(16)18-12(3,4)5/h6,8-9H,1,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 |
InChI Key |
WGBNSEZZQPQYHR-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC=C |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


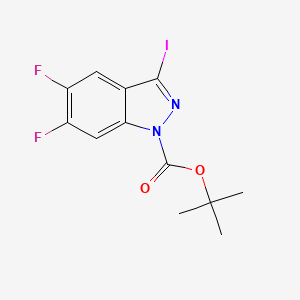
![[3-Bromo-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14860490.png)
![4-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14860513.png)
![(2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14860514.png)
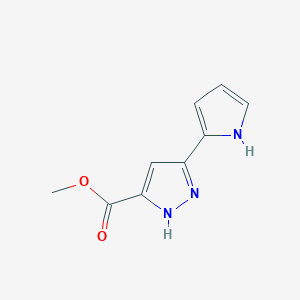
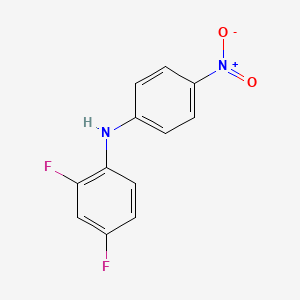
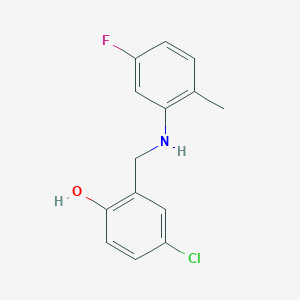

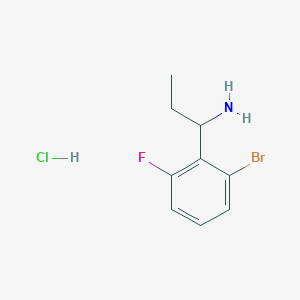

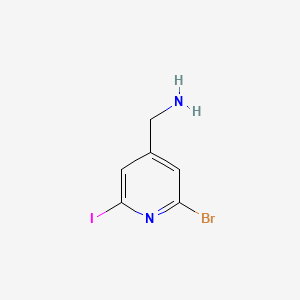

![1-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B14860569.png)
